molecular formula C5H6N6 B2628530 2-(Azidomethyl)pyrimidin-4-amine CAS No. 1803594-99-1

2-(Azidomethyl)pyrimidin-4-amine

Cat. No.: B2628530
CAS No.: 1803594-99-1
M. Wt: 150.145
InChI Key: BHZMPNQMVJMZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an azidomethyl group at the 2-position and an amino group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The azido group is a versatile functional group that can participate in various chemical reactions, making this compound a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azidomethyl)pyrimidin-4-amine typically involves the introduction of the azido group to a pyrimidine precursor. One common method is the nucleophilic substitution reaction of a halomethylpyrimidine with sodium azide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Sodium azide is a common reagent for introducing the azido group, while other nucleophiles can be used for further substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of pyrimidine.

    Reduction: Amino derivatives of pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azidomethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Pyrimidine derivatives are known for their antiviral, antibacterial, and anticancer properties. This compound can be explored for potential therapeutic applications.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-(Azidomethyl)pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

    2-(Chloromethyl)pyrimidin-4-amine: Similar in structure but with a chloromethyl group instead of an azidomethyl group. It may have different reactivity and applications.

    2-(Hydroxymethyl)pyrimidin-4-amine: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the azido group.

    2-(Methyl)pyrimidin-4-amine: Lacks the functional group at the 2-position, making it less versatile in chemical reactions.

Properties

IUPAC Name

2-(azidomethyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-4-1-2-8-5(10-4)3-9-11-7/h1-2H,3H2,(H2,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZMPNQMVJMZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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